molecular formula C33H31BrClNO5 B5009579 2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5726-39-6

2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5009579
CAS No.: 5726-39-6
M. Wt: 637.0 g/mol
InChI Key: JPZJVEQSSBQFFX-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as bromine, ethoxy, hydroxy, and chlorophenyl in its structure makes it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction used to synthesize hexahydroquinoline derivatives. The reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Hantzsch reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Biological Studies: Its interactions with various biological targets are investigated to understand its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: is similar to other hexahydroquinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C33H32BrNO5C_{33}H_{32}BrNO_5, with a molecular weight of approximately 602.5 g/mol. Its unique structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC33H32BrNO5C_{33}H_{32}BrNO_5
Molecular Weight602.5 g/mol
IUPAC Name2-phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-(4-chlorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
InChI KeyBYWFUOMQBBBQDB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps starting from simpler precursors. The core hexahydroquinoline structure is formed first, followed by the introduction of various substituents including the phenylethyl and bromo groups through chemical reactions such as substitution and esterification. Common reagents include bromine and ethyl alcohol under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of similar structures displayed notable inhibition against Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging method. Compounds with similar structures have shown high radical scavenging abilities, suggesting that the presence of hydroxy and ethoxy groups contributes to enhanced antioxidant activity .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate promising results. It has been shown to inhibit the proliferation of cancer cell lines such as HeLa and HCT116 in vitro. The mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors involved in critical pathways like apoptosis and cell cycle regulation. The precise mechanisms are still under investigation but are believed to involve both direct enzyme inhibition and modulation of gene expression .

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that derivatives showed significant inhibition against multiple bacterial strains with minimal cytotoxicity towards human cells.
  • Antioxidant Screening : Another research article provided evidence that certain analogs exhibited superior antioxidant properties compared to traditional antioxidants like ascorbic acid .
  • Cancer Cell Inhibition : A recent study explored the anticancer potential of similar compounds against various tumor cell lines and found effective dose-dependent responses leading to reduced viability in cancer cells .

Properties

IUPAC Name

2-phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31BrClNO5/c1-3-40-28-18-23(15-25(34)32(28)38)30-29(33(39)41-14-13-20-7-5-4-6-8-20)19(2)36-26-16-22(17-27(37)31(26)30)21-9-11-24(35)12-10-21/h4-12,15,18,22,30,36,38H,3,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZJVEQSSBQFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCCC5=CC=CC=C5)C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386525
Record name ST50709044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5726-39-6
Record name ST50709044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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